molecular formula C10H10O3S B14030313 6-Formyl-1,1dioxothiachroman CAS No. 109210-01-7

6-Formyl-1,1dioxothiachroman

Cat. No.: B14030313
CAS No.: 109210-01-7
M. Wt: 210.25 g/mol
InChI Key: MPKDZTZRDDSCRW-UHFFFAOYSA-N
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Description

6-Formyl-1,1dioxothiachroman is a heterocyclic compound characterized by a thiachroman core (a sulfur-containing bicyclic structure) modified with a formyl (-CHO) group at the 6-position and two sulfonyl oxygen atoms at the 1-position. This structural configuration confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The formyl group enhances reactivity in nucleophilic addition reactions, while the dioxo moiety stabilizes the ring system through resonance.

Properties

CAS No.

109210-01-7

Molecular Formula

C10H10O3S

Molecular Weight

210.25 g/mol

IUPAC Name

1,1-dioxo-3,4-dihydro-2H-thiochromene-6-carbaldehyde

InChI

InChI=1S/C10H10O3S/c11-7-8-3-4-10-9(6-8)2-1-5-14(10,12)13/h3-4,6-7H,1-2,5H2

InChI Key

MPKDZTZRDDSCRW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)C=O)S(=O)(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Formyl-1,1dioxothiachroman typically involves the following steps:

    Formation of the Thiachroman Ring: The thiachroman ring can be synthesized through a cyclization reaction involving a suitable sulfur-containing precursor and an aromatic aldehyde. This reaction is often catalyzed by acids or bases under reflux conditions.

Industrial Production Methods

Industrial production of 6-Formyl-1,1dioxothiachroman may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Formyl-1,1dioxothiachroman can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH2OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 6-Carboxy-1,1dioxothiachroman.

    Reduction: 6-Hydroxymethyl-1,1dioxothiachroman.

    Substitution: Various substituted thiachroman derivatives, depending on the substituent introduced.

Scientific Research Applications

    Biology: Thiachroman derivatives have shown promise as enzyme inhibitors and have been investigated for their potential as therapeutic agents.

    Medicine: Research has explored the use of thiachroman derivatives in the development of new drugs, particularly for their anti-inflammatory and anticancer properties.

    Industry: Thiachroman compounds are used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 6-Formyl-1,1dioxothiachroman involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The formyl group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Key Compounds:

Compound Name Core Structure Functional Groups Key Features Reference
6-Formyl-1,1dioxothiachroman Thiachroman Formyl (-CHO), dioxo (-SO₂) High electrophilicity; potential for covalent binding to biological targets
Tofenamic Acid (Diphenylamine) Diphenylamine Carboxylic acid (-COOH) Anti-inflammatory activity; structural rigidity due to aromatic rings
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophene-propanol Amino (-NHCH₃), hydroxyl (-OH) Intermediate in synthesis of drospirenone impurities; chiral center
6-(2-Amino-1-hydroxyethyl)-2,2-dimethylchroman-7-ol Chroman Amino (-NH₂), hydroxyl (-OH) Supplier-listed compound with potential CNS activity; dimethyl substitution

Analysis:

  • Electronic Effects : The formyl group in 6-Formyl-1,1dioxothiachroman increases electrophilicity compared to carboxylic acid derivatives like tofenamic acid, which rely on hydrogen bonding for target interaction .
  • Synthetic Utility : Thiophene-containing analogs (e.g., compounds) are often intermediates in steroid synthesis, whereas the formyl group in 6-Formyl-1,1dioxothiachroman may facilitate cross-coupling reactions or Schiff base formation .

Sulfur-Containing Heterocycles

Key Compounds:

Compound Name Sulfur Configuration Reactivity Profile Reference
6-Formyl-1,1dioxothiachroman Thiachroman (S in ring) Electrophilic at C6; stabilized by -SO₂
6-(2-Amino-2-oxoethyl)sulfanyl-5-cyano-2-methyl... Sulfanyl (-S-) bridge Thioether linkage; potential for redox activity
1-Fluoronaphthalene No sulfur Aromatic halogenation; inert under basic conditions

Analysis:

  • Sulfur Reactivity : The thiachroman core in 6-Formyl-1,1dioxothiachroman differs from sulfanyl-bridged compounds () by integrating sulfur into the ring system, reducing susceptibility to oxidation compared to thioethers.
  • Functional Group Synergy : The dioxo group in 6-Formyl-1,1dioxothiachroman enhances ring planarity and conjugation, contrasting with fluoronaphthalene’s lack of polar substituents () .

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